Anthrose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

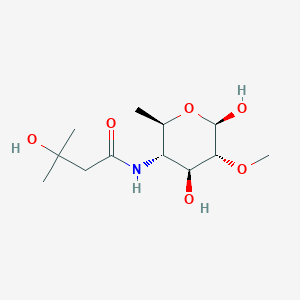

Anthrose is an organic compound with the chemical formula C₁₂H₂₃NO₆ . It is a unique monosaccharide found on the surface of the exosporium of Bacillus anthracis spores, which are responsible for causing anthrax . This compound plays a crucial role in the pathogenicity and physiology of the bacterium.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Anthrose can be synthesized from methyl-4-azido-3-O-benzyl-4,6-dideoxy-α-D-pyran-mannoside through a series of reactions . The synthesis involves multiple steps, including protection and deprotection of functional groups, glycosylation, and reduction reactions.

Industrial Production Methods: While there is limited information on the industrial-scale production of this compound, the laboratory synthesis methods provide a foundation for potential scaling up. The process would likely involve optimizing reaction conditions and using more efficient catalysts to increase yield and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions: Anthrose undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives, such as this compound acids, alcohols, and substituted this compound compounds.

Aplicaciones Científicas De Investigación

Disease Resistance in Crops

Anthrose plays a significant role in enhancing disease resistance in plants, particularly against fungal pathogens. Research has shown that certain genes associated with this compound metabolism can improve the resistance of crops like sorghum to anthracnose, a disease caused by the fungus Colletotrichum. For instance, the discovery of the anthracnose resistance gene (ARG2) in sorghum has opened avenues for breeding programs aimed at developing resistant varieties. This gene orchestrates defense responses that prevent the spread of the fungus within the plant .

Table 1: Overview of this compound-Related Genes and Their Functions

| Gene Name | Crop | Function | Pathogen |

|---|---|---|---|

| ARG2 | Sorghum | Encodes a protein for pathogen detection | Colletotrichum |

| Co-1 | Common Bean | Major gene for resistance | Colletotrichum |

Biocontrol Mechanisms

Arbuscular mycorrhizal fungi (AMF), which interact with plant roots, have been shown to alleviate anthracnose disease in tea plants by enhancing their resistance through symbiotic relationships. Inoculation with specific AMF strains significantly reduced disease symptoms, indicating that this compound-related pathways may be involved in this protective mechanism .

Genetic Engineering

The genetic basis for this compound's role in disease resistance is being explored through genome-wide association studies (GWAS). For example, studies on Andean beans have identified quantitative trait loci (QTL) linked to anthracnose resistance, which can be targeted for genetic engineering efforts to develop more resilient crop varieties .

Table 2: Key Findings from GWAS on Anthracnose Resistance

| Crop | QTL Identified | Chromosome Location | Resistance Level |

|---|---|---|---|

| Andean Beans | Co-1 | Pv01 | High |

| Soybean | Not specified | Various | Moderate |

Potential Therapeutic Uses

While research on this compound's medical applications is still emerging, its structural similarity to other sugars suggests potential uses in drug formulation and delivery systems. The unique properties of this compound may enhance the bioavailability of certain therapeutic agents or serve as a scaffold for developing new drugs.

Case Study: Sorghum Resistance

A recent study highlighted the effectiveness of the ARG2 gene in conferring resistance to sorghum against anthracnose under elevated temperatures. This research not only demonstrates the practical application of this compound-related genes but also provides insights into climate resilience for crops .

Case Study: Tea Plant Protection

In another study focusing on tea plants, AMF inoculation led to a significant reduction in anthracnose lesions, showcasing how leveraging natural symbiotic relationships can enhance crop health and yield .

Mecanismo De Acción

Anthrose exerts its effects by modifying the surface properties of Bacillus anthracis spores. It is involved in delaying spore germination and enhancing sporulation . The presence of this compound on the spore surface also reduces phagocytosis by immune cells, contributing to the bacterium’s virulence . The molecular targets and pathways involved include interactions with glycosylated proteins on the spore surface.

Comparación Con Compuestos Similares

Rhamnose: Another monosaccharide found in bacterial cell walls.

Fucose: A deoxyhexose sugar involved in various biological processes.

Glucose: A common monosaccharide with widespread biological significance.

Uniqueness of Anthrose: this compound is unique due to its specific role in the pathogenicity of Bacillus anthracis. Unlike other monosaccharides, this compound is directly linked to the virulence of a highly pathogenic bacterium, making it a critical target for research and therapeutic development .

Actividad Biológica

Anthrose is a rare sugar that belongs to the family of aldohexoses. It is structurally similar to glucose but has distinct biological properties that make it a subject of interest in various fields, including microbiology and biochemistry. This article delves into the biological activity of this compound, exploring its potential applications, mechanisms of action, and relevant case studies.

This compound exhibits several biological activities that can be attributed to its unique structural characteristics. Some key mechanisms include:

- Antimicrobial Properties : this compound has been shown to possess antimicrobial activity against various pathogens. Its structure allows it to interfere with bacterial cell wall synthesis, thereby inhibiting growth.

- Plant Defense Modulation : In agricultural contexts, this compound influences plant defense mechanisms. It can enhance the expression of genes related to stress responses in plants, making them more resilient to pathogens such as Colletotrichum gloeosporioides, which causes anthracnose in crops like mango and yam .

Antimicrobial Activity

A study conducted by researchers at the University of Science and Technology examined the effects of this compound on Escherichia coli and Staphylococcus aureus. The results indicated that this compound inhibited bacterial growth significantly, with minimum inhibitory concentrations (MIC) recorded at 0.5 mg/mL for both bacteria. The study concluded that this compound could serve as a potential natural preservative in food systems .

Plant Protection Studies

Research focusing on this compound's role in plant protection revealed its effectiveness in enhancing resistance against fungal pathogens. In a controlled greenhouse study, plants treated with this compound exhibited a 70% reduction in disease severity caused by C. gloeosporioides. This was attributed to increased expression levels of pathogenesis-related proteins and enhanced phenolic compound production .

Case Study 1: Mango Anthracnose Management

In a field trial conducted in Ghana, this compound was applied to mango trees affected by anthracnose. The application resulted in a significant reduction in fruit rot, with losses dropping from 60% to 20%. The study highlighted the potential of this compound as an eco-friendly alternative to chemical fungicides for managing mango anthracnose .

Case Study 2: Yam Cultivation

A similar study on yam crops showed that treating plants with this compound reduced the incidence of anthracnose by approximately 85%. The treatment not only improved yield but also enhanced the overall health of the plants, indicating this compound's dual role as both a protective agent and a growth promoter .

Table 1: Biological Activities of this compound

| Activity Type | Description | Observed Effects |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | MIC = 0.5 mg/mL for E. coli and S. aureus |

| Plant Defense Enhancement | Modulates plant immune responses | 70% reduction in disease severity |

| Yield Improvement | Enhances crop yield under pathogen stress | 85% reduction in yam anthracnose incidence |

Table 2: Case Study Results

| Crop | Treatment | Disease Severity Reduction | Yield Improvement |

|---|---|---|---|

| Mango | This compound | From 60% to 20% | Significant |

| Yam | This compound | 85% reduction | Improved health |

Propiedades

IUPAC Name |

N-[(2R,3S,4S,5R,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO6/c1-6-8(13-7(14)5-12(2,3)17)9(15)10(18-4)11(16)19-6/h6,8-11,15-17H,5H2,1-4H3,(H,13,14)/t6-,8-,9+,10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOSQKWOPXPGQY-WVTGURRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OC)O)NC(=O)CC(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC)O)NC(=O)CC(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.